molecular formula C17H21N5O B601020 3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide CAS No. 120512-03-0

3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide

Cat. No.: B601020
CAS No.: 120512-03-0
M. Wt: 311.4 g/mol
InChI Key: PTMXOEDIIUCXST-UHFFFAOYSA-N
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Description

Anastrozole (C₁₇H₁₉N₅)

Anastrozole is a diamide with two nitrile groups, differing structurally by:

Feature Compound Anastrozole
Functional Groups Acetamide + Nitrile Two nitriles
Molecular Weight 311.38 g/mol 293.37 g/mol
Triazole Position Position 5 Position 5

This substitution pattern alters electronic distribution, potentially affecting metabolic stability and receptor binding.

Anastrozole EP Impurity G (C₁₇H₁₉N₅)

A regioisomer of Anastrozole, Impurity G features a triazole group at position 4 instead of 1, altering its physicochemical properties.

Property Compound Impurity G
Triazole Position Position 1 Position 4
Molecular Formula C₁₇H₂₁N₅O C₁₇H₁₉N₅
Key Difference Acetamide group Diamide structure

Structural Insights from SMILES and InChI

The SMILES notation CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NN=C2)C(C)(C)C(=O)N reveals:

  • Cyanopropan-2-yl group : CC(C)(C#N) at position 3.
  • Triazole-methyl group : CN2C=NN=C2 at position 5.
  • Acetamide group : C(C)(C)C(=O)N at position 2.

The InChIKey PTMXOEDIIUCXST-UHFFFAOYSA-N confirms the absence of stereoisomerism and the fixed triazole substitution.

Physicochemical Properties and Solubility

Property Value
Solubility DMSO (soluble), methanol (sparingly soluble)
Appearance Off-white to gray-white solid
Storage 2–8°C

The acetamide group enhances hydrogen-bonding capacity compared to nitrile-only analogues, influencing solubility and crystallinity.

Properties

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-16(2,9-18)13-5-12(8-22-11-20-10-21-22)6-14(7-13)17(3,4)15(19)23/h5-7,10-11H,8H2,1-4H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMXOEDIIUCXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120512-03-0
Record name Anastrozole monoamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120512030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANASTROZOLE MONOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Y9LKN9FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide, commonly referred to as Anastrozole impurity, is a complex organic compound with the molecular formula C17H21N5OC_{17}H_{21}N_{5}O and a CAS number of 120512-03-0. This compound is primarily recognized as an impurity arising during the synthesis of Anastrozole, a medication used in the treatment of hormone-sensitive breast cancer in postmenopausal women. Despite its classification as an impurity, its structural characteristics suggest potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound features a benzene ring substituted with a triazole moiety and a cyano group. The presence of these functional groups is significant in determining its interaction with biological targets.

PropertyValue
Molecular FormulaC17H21N5OC_{17}H_{21}N_{5}O
Molecular Weight312.37 g/mol
Purity>95%
CAS Number120512-03-0

Currently, there is no well-defined mechanism of action for this compound. However, studies on structurally similar compounds indicate that they may inhibit aromatase activity, which is crucial for estrogen synthesis. This inhibition is particularly relevant in the context of hormone-dependent cancers, as it can lead to reduced estrogen levels and subsequent tumor growth inhibition.

Aromatase Inhibition

Research has indicated that compounds similar to this compound may exhibit aromatase inhibitory activity. Aromatase inhibitors are essential in treating estrogen-receptor-positive breast cancers.

  • Study Findings : Preliminary data suggest that derivatives with triazole structures can effectively bind to the aromatase enzyme, inhibiting its function and thereby reducing estrogen production .

Anti-inflammatory Properties

In related studies involving triazole derivatives, compounds have demonstrated significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that similar structural motifs in this compound could also contribute to anti-inflammatory activity .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole core have significant anticancer properties. The structural features of the triazole group enhance the bioactivity of these compounds. For instance:

  • Antiangiogenic Activity : Compounds similar to 3-(1-Cyano-1-methylethyl)-alpha,alpha-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide have demonstrated antiangiogenic effects in various studies. This activity is crucial in cancer therapy as it inhibits the formation of new blood vessels that tumors require for growth .
  • Cell Line Studies : In vitro studies have shown that triazole derivatives exhibit potent antiproliferative effects against several cancer cell lines. This suggests their potential use as effective agents in cancer treatment protocols .

Other Therapeutic Applications

Beyond oncology, the triazole moiety has been linked to various therapeutic effects:

  • Antimicrobial Activity : Several derivatives of triazoles have shown promising results against microbial infections. Their ability to disrupt microbial cell processes makes them candidates for further development in antimicrobial therapy .
  • Neurological Disorders : Some studies have indicated potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Efficacy

A study published in Elsevier evaluated a series of diaryl-1,2,4-triazole derivatives for their anticancer efficacy. The findings revealed that specific substitutions on the triazole ring significantly enhanced antiproliferative activity against breast and lung cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic outcomes .

Case Study 2: Antiangiogenic Properties

Another investigation assessed the antiangiogenic properties of triazole derivatives using endothelial cell models. The results indicated that these compounds could inhibit endothelial cell proliferation and migration, essential processes in angiogenesis. This suggests their potential role as adjuncts in cancer therapy aimed at reducing tumor vascularization .

Preparation Methods

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. For triazole substitution, DMF outperforms ethanol and THF due to its high polarity and ability to solubilize inorganic bases. Elevated temperatures (50–80°C) accelerate substitution kinetics but risk catalyst degradation, as observed in nickelocene-Xantphos systems.

Catalytic Innovations

Ruthenium-based catalysts, such as [RuClCp*(PPh₃)₂], enable one-pot sequential reactions for triazole formation but require stringent moisture control. Zinc-mediated approaches (ZnEt₂) offer a gentler alternative for heat-sensitive intermediates, though yields are marginally lower (71–73%).

Characterization and Analytical Validation

The final product is characterized using HPLC, NMR, and mass spectrometry. Key analytical benchmarks include:

  • ¹H NMR : A singlet at δ 1.55 ppm for the α,α-dimethyl group and a multiplet at δ 7.45–7.90 ppm for the triazole protons.

  • IR Spectroscopy : Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1650 cm⁻¹ (amide C=O).

  • HPLC Purity : ≥98% under reverse-phase conditions (C18 column, acetonitrile-water gradient) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via microwave-assisted cyclization (to enhance reaction efficiency) , followed by alkylation or coupling reactions. For example:

  • Step 1 : React a benzotriazole precursor with a cyano-substituted alkylating agent under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduce the acetamide moiety via nucleophilic substitution or amidation using coupling agents like EDCI/HOBt . Validation : Use IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), ¹H/¹³C NMR to verify substituent positions, and elemental analysis (deviation <0.4% for C/H/N) to assess purity .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and triazole-CH₂ (δ 4.5–5.5 ppm) .
  • ¹³C NMR : Confirm cyano (δ ~115 ppm) and carbonyl (δ ~170 ppm) groups .
  • IR : Detect C≡N (sharp peak ~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm error .

Q. How can researchers ensure the compound’s stability during storage?

Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity and electronic properties?

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap) and solvatochromic behavior (e.g., polarity-dependent UV-Vis shifts) .
  • Docking Studies : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). Prioritize poses with hydrogen bonds to triazole N-atoms and hydrophobic contacts with the dimethylacetamide group .

Q. What experimental strategies resolve contradictions in reactivity or spectroscopic data?

  • Case Example : If unexpected byproducts arise during alkylation, perform LC-MS to identify intermediates and adjust reaction stoichiometry (e.g., reduce excess alkylating agent).
  • Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm regiochemistry .
  • Theoretical Validation : Compare experimental IR/NMR with DFT-predicted spectra to identify structural anomalies .

Q. How can reaction conditions be optimized for scalability and selectivity?

  • Design of Experiments (DoE) : Screen solvents (DMF vs. THF), catalysts (e.g., CuI for click chemistry), and temperatures using a factorial design to maximize yield .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol .
  • AI-Driven Optimization : Implement platforms like COMSOL Multiphysics to model reaction kinetics and predict optimal parameters (e.g., 60°C, 12 hr for >90% conversion) .

Q. What are the key differences between this compound and its structural analogs?

  • Analog Comparison : Unlike 3-cycloheptyl-triazole derivatives, this compound’s cyano-isopropyl group enhances steric hindrance, reducing metabolic degradation .
  • Bioactivity : The 1,2,4-triazole moiety offers broader antifungal activity compared to 1,2,3-triazoles due to stronger metal-binding capacity .

Methodological Considerations for Data Integrity

  • Reproducibility : Document reaction parameters (e.g., microwave power, ramp time) and raw spectral data in open-access formats .
  • Data Security : Use encrypted databases (e.g., LabArchives) to store NMR/FID files and prevent tampering .

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